![molecular formula C26H36Br2O2S2 B567473 2,6-Dibrom-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophen CAS No. 1226782-13-3](/img/structure/B567473.png)

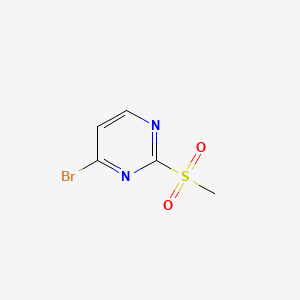

2,6-Dibrom-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophen

Übersicht

Beschreibung

2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C26H36Br2O2S2. It is known for its unique structure, which includes two bromine atoms and two ethylhexoxy groups attached to a thieno2,3-fbenzothiole core. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials .

Wissenschaftliche Forschungsanwendungen

2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole has a wide range of scientific research applications:

Organic Electronics: Used in the development of OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Material Science: Employed in the synthesis of new semiconducting materials with tailored electronic properties.

Chemical Research: Utilized as a building block in the synthesis of complex organic molecules for various applications.

Wirkmechanismus

Target of Action

It is known to be used in the construction of copolymers .

Mode of Action

The compound interacts with its targets through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .

Biochemical Pathways

The process of sulfide oxidation tuning in the construction of copolymers suggests that it may play a role in the chemical reactions involved in polymer formation .

Result of Action

The result of the action of 2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is the formation of copolymers with different numbers of sulfonyl groups . These copolymers have the potential to supersede the D–A-type copolymer and A–A-type homopolymer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole typically involves the bromination of a thieno2,3-fbenzothiole precursor followed by the introduction of ethylhexoxy groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The ethylhexoxy groups are introduced through a nucleophilic substitution reaction using ethylhexanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties. These derivatives are often used in the development of new materials for electronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,8-Bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene: Similar structure but lacks bromine atoms.

2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Contains a cyclopenta[1,2-b:5,4-b’]dithiophene core instead of thienobenzothiole.

Uniqueness

The uniqueness of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole lies in its combination of bromine atoms and ethylhexoxy groups, which provide distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .

Eigenschaften

IUPAC Name |

2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHJSVWOWIHEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Br2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679840 | |

| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226782-13-3 | |

| Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1226782-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibromoimidazo[1,2-a]pyridine](/img/structure/B567400.png)